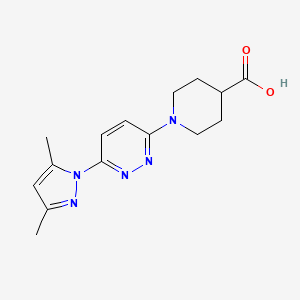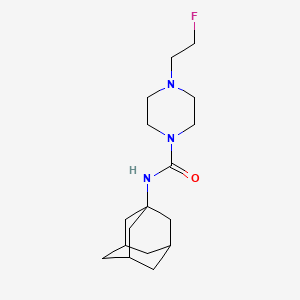
3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to 3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide often involves halogenation, amide formation, and sometimes catalyzed cross-coupling reactions. For instance, palladium(0) catalyzed synthesis provides a method for creating bromo-thiophene derivatives through Suzuki cross-coupling reactions, showcasing the versatility and efficiency of modern synthetic organic chemistry techniques in constructing complex molecules (Rizwan et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals that they often exhibit significant molecular complexity, including the presence of bromine and thiophene rings which can influence the electronic and steric characteristics of the molecules. Techniques such as NMR, FT-IR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction are instrumental in elucidating their structure, providing a foundation for understanding the physical and chemical behavior of these compounds (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Chemical reactions involving bromo-thiophene compounds can be diverse, including nucleophilic substitution reactions, catalytic cross-coupling, and polymerization initiations. For example, the efficiency of certain bromo-thiophene derivatives as fluorescent ATRP initiators in polymerizations of acrylates demonstrates the reactivity and potential utility of these compounds in polymer science (Kulai & Mallet-Ladeira, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Arylsubstituted Halogen(thiocyanato)amides Containing 4-Acetylphenyl Fragment : This research involved the synthesis of thiocyanatoamides and their cyclization to produce 2-aminothiazol-4(5H)-ones. These compounds, including structures related to "3-(4-Bromothiophen-2-yl)-N-(cyanomethyl)propanamide," were evaluated for their antimicrobial properties, highlighting their potential in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Crystal Structure and Herbicidal Activity : Another study synthesized a compound through bromine-mediated cyclization and analyzed its crystal structure and herbicidal activity. The research illustrates the potential of bromothiophenyl-based compounds in agriculture for the development of new herbicides (Liu et al., 2008).
Regio- and Chemoselective Bromination : This study explored the selective bromination of cyclopentenones, demonstrating the versatility of bromination reactions in modifying the chemical structure of organic compounds. Such methodologies could be applicable to the synthesis and functionalization of compounds similar to "3-(4-Bromothiophen-2-yl)-N-(cyanomethyl)propanamide" for various scientific applications (Shirinian et al., 2012).
Synthesis of Fluorescent ATRP Initiator : The synthesis and characterization of a bromothiophene-based compound as an efficient fluorescent ATRP initiator in polymerizations of acrylates was detailed. This showcases the compound's utility in polymer science and material engineering (Kulai et al., 2016).
Antibacterial and Antifungal Evaluation : A study on the solvent-free synthesis of 5-bromothiophene-based dihydropyrimidinones demonstrated their good yields and potential biological activity. Such compounds, related to "3-(4-Bromothiophen-2-yl)-N-(cyanomethyl)propanamide," were highlighted for their antifungal and antibacterial efficacy, indicating their significance in medicinal chemistry (Sharma et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-bromothiophen-2-yl)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2OS/c10-7-5-8(14-6-7)1-2-9(13)12-4-3-11/h5-6H,1-2,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDHEBBUTCDOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromothiophen-2-YL)-N-(cyanomethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)
![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)


![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)
![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)
![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)
![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2497679.png)